Cas no 2227002-93-7 (3-n-Hexyloxyphenylmagnesium bromide, 0.5M in 2-MeTHF)
3-n-Hexyloxyphenylmagnesium bromide, 0.5M in 2-MeTHF Chemical and Physical Properties
Names and Identifiers
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- 3-n-Hexyloxyphenylmagnesium bromide, 0.5M in 2-MeTHF
- Bromo[3-(hexyloxy)phenyl]magnesium (ACI)
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- MDL: MFCD14635272
- Inchi: 1S/C12H17O.BrH.Mg/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h5-6,9-10H,2-4,8,11H2,1H3;1H;/q;;+1/p-1
- InChI Key: MMLAEWLVNCSNHC-UHFFFAOYSA-M
- SMILES: Br[Mg]C1C=C(OCCCCCC)C=CC=1
3-n-Hexyloxyphenylmagnesium bromide, 0.5M in 2-MeTHF Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB431738-50 ml |
3-n-Hexyloxyphenylmagnesium bromide, 0.5M in 2-MeTHF; . |
2227002-93-7 | 50 ml |
€1079.10 | 2024-04-18 | ||
| abcr | AB431738-100 ml |
3-n-Hexyloxyphenylmagnesium bromide, 0.5M in 2-MeTHF; . |
2227002-93-7 | 100 ml |
€1689.00 | 2024-04-18 | ||
| abcr | AB430895-50 ml |
3-n-Hexyloxyphenylmagnesium bromide, 0.5M in THF; . |
2227002-93-7 | 50 ml |
€1079.10 | 2024-04-18 | ||
| abcr | AB430895-100 ml |
3-n-Hexyloxyphenylmagnesium bromide, 0.5M in THF; . |
2227002-93-7 | 100 ml |
€1689.00 | 2024-04-18 | ||
| abcr | AB430895-500 ml |
3-n-Hexyloxyphenylmagnesium bromide, 0.5M in THF |
2227002-93-7 | 500 ml |
€1307.80 | 2023-09-04 | ||
| abcr | AB431738-50ml |
3-n-Hexyloxyphenylmagnesium bromide, 0.5M in 2-MeTHF; . |
2227002-93-7 | 50ml |
€1079.10 | 2025-02-20 | ||
| abcr | AB431738-100ml |
3-n-Hexyloxyphenylmagnesium bromide, 0.5M in 2-MeTHF; . |
2227002-93-7 | 100ml |
€1689.00 | 2025-02-20 | ||
| abcr | AB430895-50ml |
3-n-Hexyloxyphenylmagnesium bromide, 0.5M in THF; . |
2227002-93-7 | 50ml |
€1079.10 | 2025-02-13 | ||
| abcr | AB430895-100ml |
3-n-Hexyloxyphenylmagnesium bromide, 0.5M in THF; . |
2227002-93-7 | 100ml |
€1689.00 | 2025-02-13 |
3-n-Hexyloxyphenylmagnesium bromide, 0.5M in 2-MeTHF Suppliers
3-n-Hexyloxyphenylmagnesium bromide, 0.5M in 2-MeTHF Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 3-n-Hexyloxyphenylmagnesium bromide, 0.5M in 2-MeTHF
Introduction to 3-n-Hexyloxyphenylmagnesium bromide, 0.5M in 2-MeTHF (CAS No: 2227002-93-7)
3-n-Hexyloxyphenylmagnesium bromide, 0.5M in 2-MeTHF, identified by the Chemical Abstracts Service Number (CAS No) 2227002-93-7, is a specialized organomagnesium reagent widely utilized in modern synthetic organic chemistry. This compound serves as a key intermediate in the preparation of complex molecules, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is pivotal in the development of pharmaceuticals and fine chemicals. The reagent is dissolved in 2-MeTHF (2-methyltetrahydrofuran), a high-purity solvent that enhances its stability and reactivity, making it an indispensable tool for researchers engaged in cutting-edge chemical synthesis.
The organomagnesium species derived from 3-n-Hexyloxyphenylmagnesium bromide exhibit remarkable versatility in constructing carbon-carbon bonds, a fundamental requirement in medicinal chemistry. Recent advancements in the field have highlighted its role in the synthesis of biologically active molecules, including novel heterocycles and polyfunctionalized aromatic systems. For instance, studies have demonstrated its efficacy in generating aryl intermediates that are further transformed into pharmacologically relevant scaffolds. The hexyloxy substituent at the para position of the phenyl ring not only influences steric and electronic properties but also contributes to the overall solubility and handling characteristics of the reagent, optimizing its performance in various reaction conditions.
In the realm of pharmaceutical research, organometallic compounds like 3-n-Hexyloxyphenylmagnesium bromide have gained prominence due to their ability to facilitate efficient C-C bond formations under mild conditions. The use of Grignard reagents, including this one, has been instrumental in accessing complex drug candidates with improved selectivity and yield. A notable application involves its utilization in constructing chiral centers, which are critical for achieving enantiomerically pure pharmaceuticals. The compatibility of this reagent with polar aprotic solvents such as 2-MeTHF ensures that it remains stable during prolonged reactions, thereby enabling scalable synthesis for industrial applications.
The choice of solvent is paramount when working with organometallic compounds, as it directly impacts reaction kinetics and product purity. 2-MeTHF, or 2-methyltetrahydrofuran, is preferred over other solvents due to its ability to dissolve a wide range of organic substrates while maintaining the integrity of the organomagnesium species. This solvent system also minimizes side reactions such as decomposition or unwanted polymerization, ensuring high-quality results. Researchers have leveraged this combination to develop novel synthetic protocols that enhance efficiency and reproducibility, particularly in multi-step syntheses targeting complex molecular architectures.
Recent studies have expanded the utility of 3-n-Hexyloxyphenylmagnesium bromide beyond traditional cross-coupling reactions. For example, its incorporation into flow chemistry systems has enabled continuous manufacturing processes, reducing reaction times and improving safety profiles. Additionally, its application in photoredox catalysis has opened new avenues for constructing functionalized molecules under irradiation conditions. These innovations underscore the compound's adaptability and significance in advancing synthetic methodologies across multiple disciplines.
The structural motif of 3-n-Hexyloxyphenylmagnesium bromide offers unique advantages for medicinal chemists seeking to develop next-generation therapeutics. The phenyl ring serves as a versatile handle for further functionalization via palladium-catalyzed reactions, while the hexyloxy group provides steric bulk that can modulate bioavailability and metabolic stability. Such features make it an attractive building block for designing small molecules with tailored properties. Moreover, computational studies have predicted that derivatives of this compound exhibit favorable interactions with biological targets, suggesting potential applications in drug discovery programs.
In conclusion,3-n-Hexyloxyphenylmagnesium bromide, 0.5M in 2-MeTHF (CAS No: 2227002-93-7) represents a cornerstone reagent in modern synthetic chemistry. Its robust performance across diverse reaction types, coupled with the stability provided by its solvent system, makes it an invaluable asset for researchers striving to push the boundaries of molecular construction. As advancements continue to emerge, this compound will undoubtedly play an increasingly pivotal role in shaping the future of pharmaceutical development and fine chemical synthesis.
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